molecular formula C15H20O2 B1441657 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde CAS No. 883514-26-9

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde

Cat. No. B1441657
CAS RN: 883514-26-9
M. Wt: 232.32 g/mol
InChI Key: JAWTZSFFWSETGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the tert-butyl group and the cyclopropylmethoxy group onto a benzaldehyde molecule. This could potentially be achieved through various organic chemistry reactions such as Friedel-Crafts alkylation for the tert-butyl group and nucleophilic aromatic substitution for the cyclopropylmethoxy group .


Chemical Reactions Analysis

The tert-butyl group is known to have unique reactivity patterns due to its bulky nature . The aldehyde group is also highly reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation reactions.

Scientific Research Applications

Activation of Ryanodine Receptor Ca2+ Channels

Although structurally related to 3,5-di-t-butylcatechol, it is not as potent an activator of rat skeletal muscle ryanodine receptor Ca2+ channels. However, its relative activity still makes it a compound of interest in pharmacological research related to calcium channel regulation.

Each of these applications demonstrates the versatility of “3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde” in scientific research, spanning across fields such as organic synthesis, medicinal chemistry, and materials science. The compound’s ability to participate in complex chemical reactions and its biological activity make it a valuable subject for further study and application development .

properties

IUPAC Name

3-tert-butyl-4-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-15(2,3)13-8-12(9-16)6-7-14(13)17-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWTZSFFWSETGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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